molecular formula C22H25FN4O4 B2964503 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049476-03-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2964503
CAS No.: 1049476-03-0
M. Wt: 428.464
InChI Key: ZCQCRSBNVJJLMM-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and fluorophenyl-substituted piperazines. Examples include:

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its combination of structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCRSBNVJJLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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